1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a difluorophenyl group attached to a methylmethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability
Mechanism of Action
Target of Action
It is known that similar compounds, such as ticagrelor, act on theP2Y12 receptor , a G-protein coupled receptor on the surface of platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
Based on its structural similarity to ticagrelor, it may also act as areversible inhibitor of the P2Y12 receptor . This means it binds to the receptor and blocks its function temporarily, preventing platelet aggregation .
Biochemical Pathways
Similar compounds like ticagrelor inhibit the p2y12 receptor, which is part of theADP signaling pathway in platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor, a key player in platelet aggregation .
Pharmacokinetics
Similar compounds like ticagrelor are known to be well absorbed orally and metabolized primarily by the liver . The impact on bioavailability would depend on factors such as dosage form, route of administration, and patient-specific factors.
Result of Action
If it acts similarly to ticagrelor, it would result in theinhibition of platelet aggregation , potentially reducing the risk of thrombotic events .
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step often involves the preparation of the 3,4-difluorophenyl precursor, which can be achieved through various halogenation reactions.
- The subsequent step involves the introduction of the N-methylmethanamine group through nucleophilic substitution reactions.
- The final step is the formation of the hydrochloride salt, which is typically achieved by reacting the free base with hydrochloric acid under controlled conditions.
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Industrial Production Methods
- Industrial production methods focus on optimizing yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions.
- The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenyl ring or the amine group.
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Common Reagents and Conditions
- Oxidation reactions often require acidic or basic conditions, depending on the desired product.
- Reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.
- Substitution reactions may involve the use of polar aprotic solvents and elevated temperatures to enhance reaction rates.
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Major Products
- Oxidation reactions can yield various oxidized derivatives, depending on the extent of oxidation.
- Reduction reactions typically produce reduced amine derivatives.
- Substitution reactions can result in a wide range of substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride has a broad range of applications in scientific research:
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Chemistry
- It is used as a building block in the synthesis of more complex organic molecules.
- Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
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Biology
- The compound is studied for its potential biological activity, including its interactions with various biological targets.
- It is used in the development of new biochemical assays and diagnostic tools.
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Medicine
- Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Its ability to interact with specific molecular targets makes it a candidate for drug development.
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Industry
- The compound is used in the production of specialty chemicals and materials.
- Its unique properties make it valuable in the development of new materials with specific functionalities.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-(3,4-Difluorophenyl)ethanamine: Similar structure but lacks the N-methyl group, resulting in different chemical properties.
1-(3,4-Difluorophenyl)-N-methylpropanamine: Similar structure but with a longer carbon chain, affecting its reactivity and applications.
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Uniqueness
- The presence of the difluorophenyl group and the N-methylmethanamine backbone gives the compound unique chemical and biological properties.
- Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKBXPYLJXUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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